N,N-dimethyl-2-(4-nitrophenyl)acetamide
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Overview
Description
N,N-dimethyl-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O3 It is a derivative of acetamide, where the nitrogen atom is substituted with two methyl groups and the acetamide is further substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-(4-nitrophenyl)acetamide can be synthesized through several methods. One common method involves the acylation of 4-nitroaniline with acetic anhydride, followed by methylation using dimethyl sulfate or methyl iodide. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the methylation step .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent extraction, crystallization, and purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form N,N-dimethyl-2-(4-aminophenyl)acetamide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N,N-dimethyl-2-(4-aminophenyl)acetamide.
Reduction: N,N-dimethyl-2-(4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the dimethyl substitution on the nitrogen atom.
N-(2,4-dimethylphenyl)acetamide: Similar structure but has different substitution patterns on the phenyl ring.
4’-Methyl-2’-nitroacetanilide: Similar structure but with a methyl group on the phenyl ring .
Uniqueness
N,N-dimethyl-2-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90405-67-7 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-11(2)10(13)7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 |
InChI Key |
UCQWVIYMRZFMBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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